![molecular formula C18H22N2O B7555355 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide](/img/structure/B7555355.png)
4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide, also known as EMD-386088, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide acts as a selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, cognition, and reward. By activating this receptor, 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide can increase the release of dopamine in the brain, leading to improved motor function, cognitive performance, and reward-related behavior.
Biochemical and Physiological Effects:
4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has been shown to have several biochemical and physiological effects in animal studies. It increases the release of dopamine in the striatum, a brain region involved in motor function and reward. It also increases the activity of the prefrontal cortex, a brain region involved in cognitive function. These effects are thought to underlie the therapeutic potential of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has several advantages for use in lab experiments. It is a selective agonist of the dopamine D1 receptor, which allows for precise manipulation of this receptor in experimental settings. It is also a relatively stable compound, making it suitable for long-term storage and use. However, there are also limitations to the use of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, it has not been extensively studied in humans, which may limit its translational potential.
Direcciones Futuras
There are several future directions for research on 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide. One area of focus is the development of more potent and selective dopamine D1 receptor agonists. Another area of focus is the investigation of the therapeutic potential of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide in humans, particularly in the treatment of neurological disorders such as Parkinson's disease and ADHD. Additionally, there is a need for further investigation into the mechanism of action of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide, particularly in relation to its effects on the prefrontal cortex and other brain regions involved in cognitive function.
Métodos De Síntesis
The synthesis of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide involves several steps, including the reaction of 2-ethylbenzaldehyde with methylamine to form 2-ethylbenzylmethylamine, which is then reacted with N-methylbenzamide to produce 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide. The synthesis of 4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide has been extensively studied for its potential therapeutic use in neurological disorders. In animal studies, it has been shown to improve motor function in Parkinson's disease models and reduce hyperactivity in ADHD models. It has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disorder.
Propiedades
IUPAC Name |
4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-15-6-4-5-7-17(15)13-20-12-14-8-10-16(11-9-14)18(21)19-2/h4-11,20H,3,12-13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGNQEWBBZJWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CNCC2=CC=C(C=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.